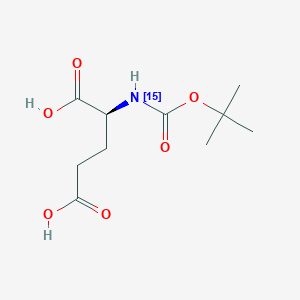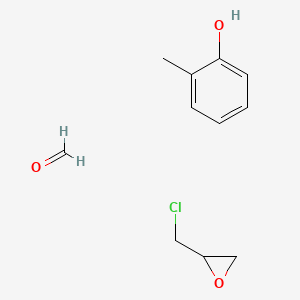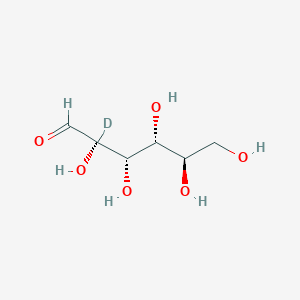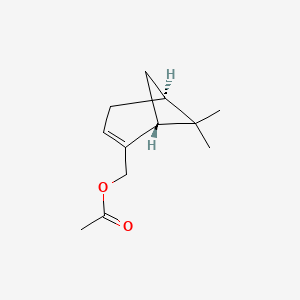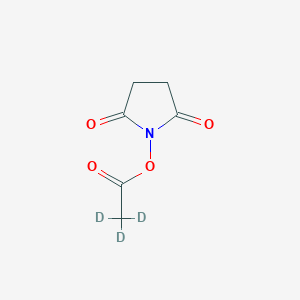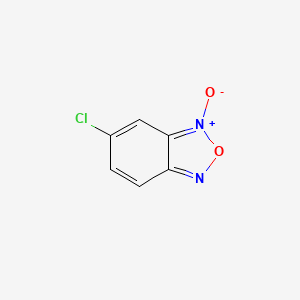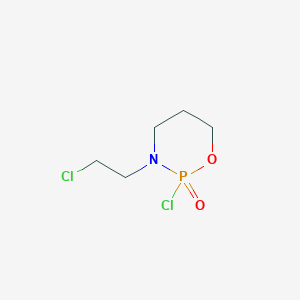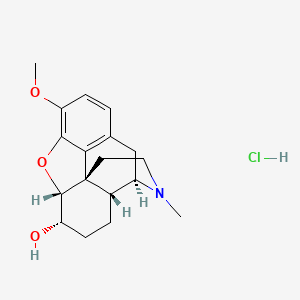
盐酸二氢可待因
描述
Dihydrocodeine hydrochloride is an opioid analgesic used as an alternative or adjunct to codeine to treat moderate to severe pain, severe dyspnea, and cough . It is semi-synthetic and was developed in Germany in 1908 during an international search to find a more effective antitussive agent to help reduce the spread of airborne infectious diseases such as tuberculosis .
Synthesis Analysis
Dihydrocodeine is a semi-synthetic alkaloid. An efficient one-pot microwave-assisted hydrogenation of codeine was achieved in aqueous solution . This technique is simple, fast, environmentally friendly, and highly efficient .Molecular Structure Analysis
The chemical formula of Dihydrocodeine hydrochloride is C18H24ClNO3 . The average weight is 337.841 and the mono-isotopic weight is 337.144471346 .Chemical Reactions Analysis
Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu opioid receptors .Physical And Chemical Properties Analysis
Dihydrocodeine hydrochloride has a water solubility of 2.38 mg/mL . Its logP values are 1.58 (ALOGPS) and 1.55 (Chemaxon) . The pKa values are 14.15 (Strongest Acidic) and 9.33 (Strongest Basic) .科学研究应用
Pain Management
Dihydrocodeine is an opioid analgesic used as an alternative or adjunct to codeine to treat moderate to severe pain . It can be used to manage chronic pain . This makes it a valuable tool in the field of pain management.
Treatment of Dyspnea
Dihydrocodeine is also used to treat severe dyspnea . Dyspnea, or shortness of breath, is a common symptom in many medical conditions, and dihydrocodeine can help alleviate this symptom.
Cough Suppression
Dihydrocodeine was developed in Germany in 1908 during an international search to find a more effective antitussive agent . It is used to help reduce coughing, which can be particularly beneficial in conditions such as tuberculosis .
Substance Replacement Therapy
In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction . This application is part of a broader strategy of substance replacement therapy, which aims to manage drug addiction.
Research in Renal Failure
The pharmacokinetics of dihydrocodeine have been studied in patients with chronic renal failure . This research is important for understanding how the drug is processed in the body and how it might be used safely in patients with kidney disease.
Calibration in LC/MS or GC/MS Applications
Dihydrocodeine hydrochloride is used as a starting material in calibrators and controls for a variety of LC/MS or GC/MS applications . These applications range from urine drug testing and pain prescription monitoring to forensic analysis and pharmaceutical research.
作用机制
Target of Action
Dihydrocodeine hydrochloride primarily targets the mu-opioid receptors . These receptors are distributed throughout the central nervous system and play a crucial role in pain perception. When activated, they can inhibit the transmission of pain signals, leading to an analgesic effect .
Mode of Action
Dihydrocodeine hydrochloride interacts with its targets by binding to the mu-opioid receptors . This binding triggers a series of biochemical reactions that result in the inhibition of pain signal transmission . Dihydrocodeine is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors .
Biochemical Pathways
Dihydrocodeine is metabolized in the liver by CYP 2D6 into an active metabolite, dihydromorphine, and by CYP 3A4 into a secondary primary metabolite, nordihydrocodeine . A third primary metabolite is dihydrocodeine-6-glucuronide . These metabolic pathways play a significant role in the drug’s pharmacological action.
Pharmacokinetics
The pharmacokinetics of dihydrocodeine and its active metabolite dihydromorphine have been reported to be linear . The bioavailability of dihydrocodeine when administered orally is low (approximately 20%), which may be due to poor gastrointestinal absorption . The average elimination half-life is about 4 hours .
Result of Action
The primary result of dihydrocodeine hydrochloride’s action is the relief of moderate to severe pain, severe dyspnea, and cough . This is achieved through the activation of mu-opioid receptors, which leads to the inhibition of pain signal transmission . Possible opioid-related side effects include drowsiness, nausea, headache, dry mouth, constipation, difficulty passing urine, and mild euphoria .
Action Environment
The action of dihydrocodeine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It’s also worth noting that the individual’s metabolic capacity, particularly the activity of CYP2D6 and CYP3A4 enzymes, can significantly influence the drug’s action .
安全和危害
未来方向
Dihydrocodeine is used for the treatment of moderate to severe pain, including post-operative and dental pain . It can also be used to treat chronic pain, breathlessness, and coughing . In heroin addicts, dihydrocodeine has been used as a substitute drug, in doses up to 2500mg/day to treat addiction .
属性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXMTVGOAQUEN-FFHNEAJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189946 | |
| Record name | Dihydrocodeine methyl ether hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocodeine methyl ether hydrochloride | |
CAS RN |
36418-29-8 | |
| Record name | Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, hydrochloride (1:1), (5α,6α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36418-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocodeine methyl ether hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036418298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocodeine methyl ether hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α,6α)-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCODEINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073288YPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



